1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one
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Description
1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one is a chemical compound with potential applications in scientific research. It is a member of the azepanone family of compounds, which have been shown to have a variety of biological activities.
Scientific Research Applications
Amplifiers of Phleomycin
Research by Brown et al. (1982) discusses thienyl- and thiazolyl-pyrimidines with strongly basic side chains, focusing on their activities as amplifiers of phleomycin. While not directly related to the specified compound, this study highlights the potential of thienopyrimidine derivatives in enhancing the effects of chemotherapeutic agents (Brown, Cowden, & Strekowski, 1982).
Antioxidant, Antimicrobial, and Antitubercular Activities
Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues, including those with thienopyrimidine structures, and evaluated their antioxidant, in vitro antimicrobial, and antitubercular activities. This suggests that compounds with a thienopyrimidine core could have significant biological activities and potential applications in developing new antibacterial and antituberculosis drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Herbicidal Activities
A study by Wang et al. (2006) on novel tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, which share a similar structural motif with thienopyrimidines, demonstrated moderate herbicidal activity against rape and barnyard grass. This indicates the potential use of such compounds in agricultural applications to control weed growth (Wang, Liu, Zhu, Zou, Hu, & Yang, 2006).
Antiproliferative Evaluation
Atapour-Mashhad et al. (2017) synthesized pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and evaluated their antiproliferative activity. This work underscores the potential of thienopyrimidine derivatives in cancer research, particularly in identifying new compounds that could inhibit the proliferation of cancer cells (Atapour-Mashhad, Soukhtanloo, Massoudi, Shiri, Parizadeh, & Bakavoli, 2017).
Antimicrobial and Anti-inflammatory Agents
Research by Tolba et al. (2018) on thieno[2,3-d]pyrimidine derivatives showed remarkable activity against fungi, bacteria, and inflammation, highlighting the potential of thienopyrimidine compounds as antimicrobial and anti-inflammatory agents (Tolba, El‐Dean, Ahmed, & Hassanien, 2018).
properties
IUPAC Name |
1-(4-chlorobenzoyl)-3-thieno[2,3-d]pyrimidin-4-ylsulfanylazepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S2/c20-13-6-4-12(5-7-13)18(24)23-9-2-1-3-15(19(23)25)27-17-14-8-10-26-16(14)21-11-22-17/h4-8,10-11,15H,1-3,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHNAHGBUNNRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)SC2=NC=NC3=C2C=CS3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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